molecular formula C9H6F2O4 B13473373 2,6-Difluoro-3-(methoxycarbonyl)benzoic acid CAS No. 2168190-37-0

2,6-Difluoro-3-(methoxycarbonyl)benzoic acid

Cat. No.: B13473373
CAS No.: 2168190-37-0
M. Wt: 216.14 g/mol
InChI Key: LVPLRJOEZYNYOU-UHFFFAOYSA-N
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Description

2,6-Difluoro-3-(methoxycarbonyl)benzoic acid is an organic compound with the molecular formula C9H6F2O4 It is a derivative of benzoic acid, where two fluorine atoms are substituted at the 2nd and 6th positions, and a methoxycarbonyl group is attached at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Difluoro-3-(methoxycarbonyl)benzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-3-(methoxycarbonyl)benzoic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Esterification and Hydrolysis: The methoxycarbonyl group can participate in esterification and hydrolysis reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Esterification: Methanol and sulfuric acid are commonly used for esterification.

    Hydrolysis: Aqueous sodium hydroxide can be used for hydrolysis of the ester group.

Major Products Formed

    Substitution: Products depend on the nucleophile used; for example, replacing fluorine with a methoxy group would yield a methoxy-substituted benzoic acid derivative.

    Esterification: Methyl esters of the compound.

    Hydrolysis: The corresponding carboxylic acid.

Scientific Research Applications

2,6-Difluoro-3-(methoxycarbonyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Difluoro-3-(methoxycarbonyl)benzoic acid involves its interaction with various molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and stability, making it a valuable intermediate in chemical reactions. The methoxycarbonyl group can participate in nucleophilic and electrophilic reactions, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Difluoro-3-(methoxycarbonyl)benzoic acid is unique due to the combination of fluorine atoms and a methoxycarbonyl group, which imparts distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

2168190-37-0

Molecular Formula

C9H6F2O4

Molecular Weight

216.14 g/mol

IUPAC Name

2,6-difluoro-3-methoxycarbonylbenzoic acid

InChI

InChI=1S/C9H6F2O4/c1-15-9(14)4-2-3-5(10)6(7(4)11)8(12)13/h2-3H,1H3,(H,12,13)

InChI Key

LVPLRJOEZYNYOU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1)F)C(=O)O)F

Origin of Product

United States

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